![molecular formula C20H20N2O4S3 B2854015 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 946300-49-8](/img/structure/B2854015.png)
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H20N2O4S3 and its molecular weight is 448.57. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
The compound has been found to have significant antibacterial activity . It has been shown to be effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The compound’s bactericidal activity is associated with a disturbed membrane architecture .
Reactive Species Generation
The compound has been found to generate reactive oxygen species (ROS), which play a role in its antibacterial activity . The increase in ROS in strains treated with the compound was detected using fluorescent microscopy and spectrophotometric techniques .
Agricultural Agents
The compound, being a subclass of bicyclic sulfonamides, has been found in numerous agricultural agents . These agents exhibit a wide spectrum of promising bioactivities .
Pharmaceuticals
The compound has been found in numerous biologically active compounds and pharmaceuticals . They exhibit a wide spectrum of promising bioactivities, such as antibacterial, antidiabetic, anticancer, and vitro HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitory activities .
Chiral Catalysts
Benzosultams, a subclass of bicyclic sulfonamides to which the compound belongs, have been used as chiral catalysts . They are also versatile building blocks for the assembly of a variety of diversely functionalized benzosultam derivatives and other heterocyclic systems .
Synthetic Chemistry
The compound has been used in various transformations, such as dipolar cycloaddition, nucleophilic addition, transition metal-catalyzed C–H activation/annulation, Corey–Bakshi–Shibata reduction, and Aza-Darzens condensation . These transformations have extensively expanded their application range in the area of synthetic chemistry .
Mechanism of Action
Target of Action
The compound, also known as 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide, primarily targets bacterial enzymes involved in membrane synthesis . Two such enzymes are D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) . These enzymes play crucial roles in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.
Mode of Action
The compound interacts with its targets, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This leads to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and ultimately leading to cell lysis .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway, which is essential for bacterial growth and survival . By inhibiting key enzymes in this pathway, the compound prevents the formation of the bacterial cell wall, leading to cell death .
Result of Action
The compound’s action results in bactericidal activity against various bacterial strains, including Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy has revealed a disturbed membrane architecture in these strains when treated with the compound .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S3/c1-15-9-12-20(27-15)28(23,24)21-17-11-10-16-6-5-13-22(19(16)14-17)29(25,26)18-7-3-2-4-8-18/h2-4,7-12,14,21H,5-6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOTZTLXGNICDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide |
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